molecular formula C9H10FN3 B8776251 1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro- CAS No. 6463-46-3

1H-Pyrazol-3-amine, 1-(3-fluorophenyl)-4,5-dihydro-

Cat. No.: B8776251
CAS No.: 6463-46-3
M. Wt: 179.19 g/mol
InChI Key: IJSZHAHUVPRPJC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a fluorophenyl group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to this compound

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and ethyl acetoacetate.

    Formation of Hydrazone: The first step involves the reaction of 3-fluoroaniline with ethyl acetoacetate to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

    Reduction: The final step involves the reduction of the pyrazole ring to obtain 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the fluorophenyl group and the dihydro-pyrazole core in 1-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine imparts distinct properties that make it valuable for various scientific research applications.

Properties

CAS No.

6463-46-3

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(3-fluorophenyl)-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C9H10FN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12)

InChI Key

IJSZHAHUVPRPJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.38 g. amount of sodium metal is dissolved in 150 ml. of absolute ethanol, then 8.1 g. of m-fluorophenylhydrazine hydrochloride is added followed in 15 minutes by 2.75 g. of acrylonitrile. The reaction mixture is refluxed for 5 hours, then is evaporated to dryness in vacuo. Water is added and the separated solid is collected by filtration. The solid is dissolved in dichloromethane and the solution is passed through a short column of a hydrous magnesium silicate. The effluent is heated to reflux on a steam bath and hexane is added to precipitate a product. The solid is collected, dissolved in acetone, treated with activated charcoal and filtered. Hexane is added to the filtrate to crystallize 2.95 g. of the product of the Example as off-white needles, m.p. 146°-147° C.
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